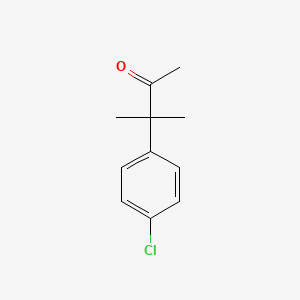

3-(4-chlorophenyl)-3-methylbutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYURCFIUPFFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168222 | |

| Record name | 2-Butanone, 3-(p-chlorophenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16703-39-2 | |

| Record name | 2-Butanone, 3-(p-chlorophenyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016703392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 3-(p-chlorophenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chlorophenyl 3 Methylbutan 2 One and Its Analogues

Established Synthetic Routes

Traditional methods for the synthesis of α-aryl ketones have long been the cornerstone of organic synthesis, offering reliable and well-understood pathways to these valuable compounds.

Alkylation and Acylation Strategies

Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. chemistryviews.orgorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of 3-(4-chlorophenyl)-3-methylbutan-2-one, two primary Friedel-Crafts approaches can be envisioned:

Acylation of a substituted benzene (B151609): Reacting 1-chloro-4-(tert-butyl)benzene with an acetylating agent like acetyl chloride or acetic anhydride.

Acylation with a branched acyl chloride: Reacting chlorobenzene (B131634) with 3,3-dimethylbutanoyl chloride.

The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃). The acylium ion, formed from the reaction between the acyl chloride and the catalyst, acts as the electrophile that attacks the aromatic ring. youtube.com

Table 1: Representative Friedel-Crafts Acylation Conditions

| Aromatic Substrate | Acylating Agent | Catalyst | Typical Conditions |

| Chlorobenzene | 3,3-Dimethylbutanoyl chloride | AlCl₃ | Anhydrous solvent (e.g., CS₂, nitrobenzene), 0°C to room temp. |

| 1-chloro-4-(tert-butyl)benzene | Acetyl chloride | AlCl₃ | Anhydrous solvent, 0°C to room temp. |

This table presents generalized conditions for the Friedel-Crafts acylation reaction.

Tandem Grignard-Reduction Approaches

Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. organic-chemistry.orgmasterorganicchemistry.com The synthesis of ketones using Grignard reagents can be achieved through their reaction with various carboxylic acid derivatives, most notably acyl chlorides and esters. organic-chemistry.orgmasterorganicchemistry.com

A direct approach to synthesizing this compound involves the reaction of an appropriate Grignard reagent with a suitable electrophile. For instance, the addition of tert-butylmagnesium chloride to 4-chlorobenzoyl chloride would yield the target ketone. However, a more common strategy involves the reaction of an aryl Grignard reagent with a nitrile, followed by acidic hydrolysis of the resulting imine intermediate.

Another established method is the reaction of a Grignard reagent with an acyl chloride. organic-chemistry.org This approach is often efficient for producing aryl ketones. For example, 4-chlorophenylmagnesium bromide can be reacted with 3,3-dimethylbutanoyl chloride. Careful control of reaction conditions, particularly temperature, is crucial to prevent the secondary reaction where a second equivalent of the Grignard reagent adds to the newly formed ketone, leading to a tertiary alcohol. youtube.comyoutube.com

Table 2: Grignard-Based Synthesis of Aryl Ketones

| Grignard Reagent | Electrophile | Intermediate | Product |

| 4-chlorophenylmagnesium bromide | 3,3-dimethylbutanenitrile | Imine | This compound |

| tert-butylmagnesium chloride | 4-chlorobenzoyl chloride | Ketone | This compound |

This table outlines potential Grignard-based synthetic pathways.

Approaches involving α-Aryl Ketone Precursors

Syntheses can also commence from simpler, readily available α-aryl ketones, which are then elaborated to the desired structure. A common precursor for this class of compounds is an acetophenone (B1666503) derivative. For instance, 4'-chloroacetophenone (B41964) could serve as a starting point. The synthetic challenge then becomes the introduction of the two methyl groups at the α-position.

This can be achieved through α-alkylation. The ketone is first deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which then acts as a nucleophile to attack a methylating agent like methyl iodide. This process would need to be repeated to introduce the second methyl group.

Alternatively, α-halogenated ketones can serve as key intermediates. orgsyn.orggoogle.com For example, the α-chlorination of 1-(4-chlorophenyl)propan-1-one followed by subsequent nucleophilic substitution reactions could potentially lead to the desired gem-dimethylated structure. A related patent describes the conversion of 4-chlorophenyl 2-methylpropyl ketone into other functionalized molecules, highlighting the utility of such ketone precursors in multi-step syntheses. google.com

Novel and Emerging Synthetic Methodologies

Modern synthetic chemistry has seen the rise of powerful new methods that offer improved efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Organocatalytic Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. While direct organocatalytic routes to this compound are not extensively documented, related transformations highlight the potential of this approach. For example, organocatalytic enantioselective Friedel-Crafts alkylations have been developed for the synthesis of chiral α-hydroxyketones. acs.org Similarly, asymmetric vinylogous aldol (B89426) reactions of allyl aryl ketones have been achieved using organocatalysts, demonstrating the ability to form complex chiral structures from ketone precursors. nih.gov These methodologies provide a foundation for developing future organocatalytic strategies for the asymmetric α-arylation of ketones to produce chiral analogues of the target compound.

Transition Metal-Catalyzed Approaches (e.g., Ru-catalyzed C-H activation)

Transition metal catalysis has revolutionized the construction of C-C bonds, particularly through cross-coupling and C-H activation reactions. Ruthenium-catalyzed C-H activation has become a powerful tool for the direct arylation of C-H bonds. nih.govnih.gov

In the context of synthesizing this compound, a Ru-catalyzed C-H arylation strategy could involve the direct coupling of 3,3-dimethylbutan-2-one with a 4-chlorophenyl source, such as 1-chloro-4-iodobenzene. The ketone's carbonyl group can act as a directing group, guiding the catalyst to activate a specific C-H bond for arylation. researchgate.net Research has shown that ruthenium complexes can effectively catalyze the ortho-arylation of aromatic ketones with arylboronates. researchgate.net While this applies to the aromatic C-H bonds of the ketone, related systems have been developed for the α-arylation of ketones. Such reactions offer a highly atom-economical and efficient alternative to classical methods. acs.orgacs.org

Other transition metals like palladium and nickel are also extensively used for synthesizing aryl ketones via cross-coupling reactions. chemistryviews.orgorganic-chemistry.orgnih.gov These methods typically involve the coupling of an organometallic reagent with an aryl halide or triflate.

Table 3: Overview of a Hypothetical Ru-Catalyzed C-H Arylation

| Ketone Substrate | Arylating Agent | Catalyst System | Key Features |

| 3,3-dimethylbutan-2-one | 1-chloro-4-iodobenzene | Ru(II) complex (e.g., [Ru(p-cymene)Cl₂]₂) with a ligand and additive | Direct C-H activation, high atom economy, potential for directing group assistance. |

This table illustrates a conceptual transition metal-catalyzed approach.

Chemoenzymatic and Biotransformation Pathways

Chemoenzymatic and biotransformation routes offer highly selective and environmentally benign alternatives to traditional chemical synthesis. Biotransformation is a metabolic process, occurring primarily in the liver, that facilitates the excretion of substances through a series of reactions that alter their chemical structures. nih.gov These metabolic pathways are categorized into Phase I, II, and III reactions. nih.gov

Phase I reactions introduce or expose functional groups, typically yielding a more polar, water-soluble metabolite that may still be active. nih.gov The most common Phase I reaction is oxidation catalyzed by the cytochrome P450 enzyme system. nih.gov For a compound like this compound, potential Phase I biotransformations could involve hydroxylation of the aromatic ring or the aliphatic chain.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolite with endogenous hydrophilic groups, resulting in large, polar, and generally inactive compounds that are readily excreted. nih.gov Common conjugation reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids. nih.gov

While specific biotransformation studies on this compound are not extensively detailed in the provided search results, the metabolic pathways of analogous ketone-containing selenoesters with a 4-chlorophenyl moiety have been investigated. researchgate.net Fungal and microsomal models are often used to study these transformations in vitro. researchgate.net Such studies help predict the metabolic fate and potential toxicity of new chemical entities. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly integrated into the synthesis of aryl ketones to reduce environmental impact, minimize waste, and enhance safety. jocpr.comnih.gov

Solvent-Free and Mechanochemical Synthesis (Grinding, Ball Milling)

Mechanochemical synthesis, which utilizes mechanical energy from grinding or ball milling to induce chemical reactions, presents a compelling solvent-free alternative to traditional solution-based methods. rsc.orgrsc.org These techniques are noted for their simplicity, reduced waste, shorter reaction times, and operation at ambient conditions. rsc.orgnih.gov High-speed ball milling, for example, has been employed for the solvent-free reduction of ketones to alcohols. digitellinc.com

Solvent-free approaches are not limited to mechanochemistry. A new, rapid, and efficient method for the synthesis of α,β-unsaturated ketones involves the reaction of acetals with aryl ketones in the absence of a solvent, using Lewis acids as catalysts under microwave irradiation. tandfonline.comtandfonline.com Similarly, Friedel-Crafts acylation reactions, a key method for preparing aryl ketones, can be performed under solvent-free conditions using catalysts like aluminum dodecatungstophosphate. organic-chemistry.org The synthesis of α-ketoamides from aryl methyl ketones has also been achieved in solvent-free conditions using a recyclable copper(II) bromide catalyst. researchgate.net

Table 1: Examples of Mechanochemical and Solvent-Free Ketone Synthesis

| Reaction Type | Method | Conditions | Advantages |

|---|---|---|---|

| Ketone-Oxime Conversion | Mortar-Pestle Grinding | Ketone, hydroxylamine (B1172632) hydrochloride, NaOH, few drops of methanol (B129727) | Environmentally benign, simple, avoids organic solvents and high temperatures. rsc.org |

| Ketone Reduction | High-Speed Ball Milling | Iron, catalytic nickel, stoichiometric water | Sustainable, solvent-free. digitellinc.com |

| Acyl Suzuki-Miyaura | Mechanochemical | Acyl chlorides, boronic acids | Solvent-free, short reaction time, highly chemoselective. organic-chemistry.org |

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates, improve yields, and enhance selectivity in organic synthesis. nih.govaip.orgaip.org

Microwave-assisted synthesis has been successfully applied to the preparation of analogues of this compound. A notable example is the synthesis of 3-(4-alkoxyphenyl)-3-methylbutan-2-ones via a polymer-supported AlCl3-catalyzed rearrangement, followed by O-alkylation under microwave irradiation, which proceeds in excellent yield. nih.govscispace.com Microwave heating has also been optimized for multicomponent reactions like the Biginelli reaction for synthesizing dihydropyrimidinones, achieving high yields in minutes. semanticscholar.orgnih.gov

Ultrasound-assisted synthesis, or sonication, provides an effective activation method for various chemical transformations, often proceeding under mild conditions and without the need for catalysts. benthamdirect.comresearchgate.net This green technique has been used for the synthesis of β-acetamido ketones and β-amino ketones, offering advantages such as high yields, rapid reaction times, and environmental friendliness. aip.orgaip.orgresearchgate.net The use of ultrasound can enhance reaction rates and improve product quality, making it an attractive method for synthesizing a wide range of organic compounds. nih.govaip.org

Table 2: Comparison of Microwave and Ultrasound-Assisted Synthesis of Ketone Derivatives

| Technique | Reaction | Conditions | Key Findings |

|---|---|---|---|

| Microwave | Synthesis of 3-(4-alkoxyphenyl)-3-methylbutan-2-ones | Polymer-supported AlCl3, O-alkylation | Excellent yields, improved procedure. nih.govscispace.com |

| Microwave | Biginelli Reaction | 10 mol% ytterbium triflate, acetic acid/ethanol | 92% yield in 10 minutes at 120°C. semanticscholar.org |

| Ultrasound | Synthesis of β-acetamido ketones | ZnO nanocatalyst, acetonitrile (B52724) | High yields, faster reaction times (40 min). aip.org |

Sustainable Catalytic Systems and Reagents

The development of sustainable catalytic systems is central to green chemistry, aiming to replace hazardous and stoichiometric reagents with eco-friendly, reusable catalysts. begellhouse.comresearchgate.net In the context of Friedel-Crafts acylation, a fundamental reaction for synthesizing aryl ketones, significant efforts have been made to replace traditional catalysts like aluminum chloride (AlCl3) with solid, reusable acid catalysts. begellhouse.comrsc.org

Eco-friendly materials such as zeolites, clays, metal oxides, and heteropoly acids have been employed as heterogeneous catalysts for Friedel-Crafts acylations. researchgate.net For instance, sulfated zirconia has been identified as an effective and highly selective solid acid catalyst for the acylation of benzene, leading to the formation of 4-chlorobenzophenone. rsc.org Zinc oxide (ZnO) has also been used as a low-cost, eco-friendly catalyst for the acylation of aromatic compounds under solvent-free conditions. researchgate.net The desire for "greener" methodologies has also led to the use of methanesulfonic acid (MSA), which can be derived from biomass, as a promoter for Friedel-Crafts reactions. acs.org

The transformation of waste into high-performance catalysts is another promising strategy, embodying the principles of a circular economy by emphasizing resource efficiency and waste minimization. mdpi.com

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comjocpr.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste. jocpr.comresearchgate.net An ideal reaction would have a 100% atom economy, where all reactant atoms are found in the product. nih.gov

In fine chemical and pharmaceutical synthesis, poor atom economy is common due to the use of versatile but wasteful reactions. Designing syntheses with high atom economy involves prioritizing reaction types like additions and cycloadditions over substitutions and eliminations, which inherently generate byproducts. nih.gov For the synthesis of this compound, a Friedel-Crafts acylation approach would need careful consideration of the catalyst and reagents to improve its atom economy, which is traditionally poor due to the use of stoichiometric amounts of Lewis acid catalysts that generate significant waste. begellhouse.com

Waste minimization is directly linked to atom economy and the use of recyclable catalysts and solvents. researchgate.net For example, a copper(II) bromide-catalyzed method for synthesizing α-ketoamides from aryl ketones was developed as a waste-minimized process by using a recyclable catalyst under solvent-free conditions and implementing a continuous flow reactor to reduce reaction time. researchgate.netresearchgate.net

Stereoselective Synthesis of this compound and Chiral Analogues

The stereoselective synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. While specific methods for the stereoselective synthesis of this compound are not detailed, general strategies for creating chiral ketones and related structures with quaternary stereocenters can be applied.

The creation of a chiral quaternary center, such as the one in the target molecule, is a significant challenge in asymmetric synthesis. Strategies to achieve this include using chiral auxiliaries, chiral reagents, or chiral catalysts. mdpi.com For instance, the stereoselective synthesis of chiral α-SCF3-β-ketoesters featuring a tetrasubstituted stereocenter has been accomplished using a chiral diamine auxiliary. mdpi.com

Another approach involves the asymmetric reduction of prochiral ketones to form chiral alcohols, which are valuable intermediates. acsgcipr.org This can be achieved through biocatalytic reduction using enzymes like ketone reductases, or through catalytic hydrogenation with chiral metal complexes. acsgcipr.org

Furthermore, stereoselective reactions like the Mitsunobu reaction can be adapted for creating chiral centers. A highly regioselective SN2' Mitsunobu reaction has been developed to synthesize α-alkylidene-β-hydrazino acid derivatives from Morita–Baylis–Hillman alcohols with good stereoselectivity. beilstein-journals.org Selenium-catalyzed sulfenofunctionalization of chiral α-CF3 allylboronic acids is another advanced method for preparing densely functionalized chiral compounds with high stereoselectivity. nih.gov These methodologies highlight the potential pathways that could be adapted for the asymmetric synthesis of this compound and its chiral analogues.

Asymmetric Catalysis in α-Aryl Ketone Hydrogenation

Asymmetric hydrogenation is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. This technique is particularly effective for α-aryl ketones, providing direct access to valuable chiral building blocks. The success of this method hinges on the use of chiral metal catalysts, typically based on transition metals like ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to chiral ligands.

Detailed research has demonstrated the efficacy of various catalyst systems. For instance, Noyori and his colleagues developed pioneering ruthenium-based catalysts, such as those combining a Ru(II) arene with a homochiral TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand. mdpi.com These catalysts operate through a well-established mechanism where a 16-electron Ru(II) complex is formed, which then abstracts hydrogen from a donor (like isopropanol (B130326) or a formic acid/triethylamine mixture) to create an 18-electron hydride species. mdpi.com This hydride then transfers hydrogen to the ketone's carbonyl group via a six-membered transition state, regenerating the catalyst and producing the chiral alcohol. mdpi.com The stereochemical outcome is dictated by steric and electronic interactions between the substrate and the catalyst's chiral environment. mdpi.com

Iridium-catalyzed asymmetric hydrogenation has also emerged as a highly efficient method, particularly for α-halogenated ketones, which are precursors to valuable chiral halohydrins. acs.org Catalysts derived from cinchona alkaloids, forming NNP ligands with iridium, have been shown to convert various α-chloroacetophenones and other heterocyclic ketones into their corresponding (R)- or (S)-halohydrins with excellent enantiomeric excess (ee), often exceeding 99%. acs.org Furthermore, ferrocene-based P,N,OH ligands (f-Amphol) in complex with iridium have afforded high enantioselectivities (98–99.9% ee) and turnover numbers (TON) in the hydrogenation of acetophenone derivatives. mdpi.com

For α-substituted aromatic ketones that are racemic, a strategy known as dynamic kinetic resolution (DKR) is employed. In this process, the catalyst not only hydrogenates the ketone but also facilitates the rapid racemization of the starting material. This allows for the conversion of the entire racemic mixture into a single, highly enriched diastereomer of the product alcohol. nih.gov Ruthenium catalysts featuring ligands like (S)-TolBINAP in combination with a chiral diamine like (R)-DMAPEN have proven highly effective in DKR, yielding products with high enantio- and diastereoselectivity. nih.gov

Table 1: Asymmetric Hydrogenation of Representative α-Aryl Ketones

| Catalyst System | Substrate Type | Key Features | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| (arene)Ru(TsDPEN)Cl | Aryl Ketones (e.g., Acetophenone) | Noyori-type catalyst; uses H₂ or transfer hydrogenation. | Up to 98% | mdpi.com |

| RuCl₂(SDPs)/diamine | Racemic α-Arylcyclohexanones | Utilizes Dynamic Kinetic Resolution (DKR) for high diastereoselectivity. | Up to 99.3% | researchgate.net |

| Ir-NNP (Cinchona-Alkaloid-Derived) | α-Halogenated Ketones | Produces valuable chiral halohydrins. | Up to 99.6% | acs.org |

| Ir-f-Amphol (P,N,OH ligand) | Acetophenone Derivatives | High turnover numbers and excellent enantioselectivity. | Up to >99% | mdpi.com |

| Ru(OTf)(S,S)-TsDpen | α-Chloroacetophenone | Effective for base-sensitive α-chloro ketones. | 96% | nih.gov |

Bioreduction and Enzymatic Approaches

Biocatalysis offers a highly selective and environmentally sustainable alternative to traditional chemical methods for ketone reduction. The use of isolated enzymes (ketoreductases, KREDs) or whole-cell systems (such as yeast or bacteria) can provide access to chiral alcohols with exceptionally high enantiopurity, often under mild reaction conditions in aqueous media. acs.org

A significant number of isolated ketoreductases are now available, largely replacing older methods that relied on baker's yeast. acs.org These enzymes exhibit a broad substrate range and exquisite selectivities that frequently surpass other chemical reduction techniques. acs.org For example, perakine (B201161) reductase (PR) from Rauvolfia has been used for the enantioselective reduction of various aryl ketones, producing α-chiral aryl alcohols with excellent enantioselectivity and in good yields. nih.govacs.org This enzymatic process has been successfully demonstrated on a 1-mmol scale without loss of yield or selectivity. nih.govacs.org

Alcohol dehydrogenases (ADHs) are another important class of enzymes for this transformation. An ADH from the hyperthermophilic archaeon Pyrococcus furiosus has shown particular utility in reducing aryl ketones and phenyl-substituted ketoesters to their corresponding chiral alcohols in an enantiomerically pure form. researchgate.net Interestingly, the presence of a phenyl group adjacent to the carbonyl was found to be crucial for achieving excellent enantioselectivity with this enzyme. researchgate.net

Whole-cell biocatalysts are also highly effective. For instance, the yeast strain Candida parapsilosis and recombinant E. coli cells expressing alcohol dehydrogenases from Lactobacillus kefir (LkADH) or Rhodococcus aetherivorans (RaADH) have been used for the enantiocomplementary bioreduction of 1-(arylsulfanyl)propan-2-ones. mdpi.com These systems produced the corresponding (S)- or (R)-alcohols with outstanding enantioselectivity (ee > 99%) and good to excellent conversions. mdpi.com

Table 2: Bioreduction of Ketones to Chiral Alcohols

| Biocatalyst | Substrate Type | Product Configuration | Conversion/Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Perakine Reductase (PR) | Aryl Ketones | (S) or (R) | Satisfactory Yields | Excellent | nih.govacs.org |

| ADH from Pyrococcus furiosus | Aryl Ketones | Not specified | Not specified | Enantiomerically pure | researchgate.net |

| Candida parapsilosis (whole cell) | 1-(Arylsulfanyl)propan-2-ones | (S) | Good to Excellent | > 99% | mdpi.com |

| E. coli expressing LkADH | 1-(Arylsulfanyl)propan-2-ones | (R) | Good to Excellent | > 99% | mdpi.com |

| Recombinant E. coli with CmCR | 2-chloro-1-(3,4-difluorophenyl) ethanone | (S) | 95.9% Yield | > 99% | researchgate.net |

Control of Stereogenic Centers in Multi-step Syntheses

The synthesis of complex molecules often requires the creation of multiple stereogenic centers with precise relative and absolute configurations. Several core strategies are employed to achieve this level of control. These can be broadly classified as substrate control, reagent control, and the use of starting materials from the "chiral pool". ethz.ch

In substrate-controlled syntheses, an existing stereocenter in the molecule directs the stereochemical outcome of a new stereocenter being formed. ethz.ch This is often accomplished using a chiral auxiliary—an enantiopure group that is temporarily attached to the substrate to guide the reaction, and is subsequently removed. ethz.ch

Reagent-controlled synthesis, on the other hand, relies on an external chiral reagent or catalyst to introduce a new stereocenter, irrespective of the substrate's existing chirality. ethz.ch The asymmetric hydrogenation methods discussed previously are prime examples of catalytic, enantioselective reagent control. nih.gov

For the synthesis of molecules with numerous contiguous stereocenters, more advanced cascade or domino reactions are particularly powerful. These reactions allow for the formation of multiple chemical bonds and stereocenters in a single synthetic operation. For example, an aldol-Tishchenko reaction of N-tert-butyl sulfinimines has been developed to create five contiguous chiral centers in one pot, yielding predominantly one diastereoisomer out of 32 possibilities. acs.org Similarly, organocatalytic triple cascade reactions can form four stereogenic centers with high diastereoselectivity and complete enantioselectivity. acs.org

The stereoselective installation of multiple quaternary stereogenic centers (QSCs)—carbon atoms bonded to four other non-hydrogen atoms—is a significant challenge. Strategies to address this include biomimetic polyene cyclization cascades and cycloadditions, where the stereochemistry of the first QSC formed dictates the facial selectivity for the formation of the second. rug.nl By using a chiral catalyst to set the first center, the entire cascade can be rendered enantioselective. rug.nl In polyketide biosynthesis, nature provides a blueprint for stereochemical control, where ketoreductase (KR) domains within modular polyketide synthases (PKSs) precisely control the stereochemistry of hydroxyl and methyl groups during chain elongation. nih.gov

Table 3: Strategies for Stereocontrol in Multi-Step Synthesis

| Strategy | Principle | Application Example | Reference |

|---|---|---|---|

| Chiral Auxiliary (Substrate Control) | An enantiopure group is temporarily attached to the substrate to direct the formation of new stereocenters. | Desymmetrization of a glutaric anhydride with a lithiated chiral oxazolidin-2-one. | ethz.chresearchgate.net |

| Chiral Catalyst (Reagent Control) | An external chiral catalyst dictates the stereochemical outcome of the reaction. | Asymmetric hydrogenation of olefins or ketones. | ethz.chnih.gov |

| Cascade Reactions | Multiple bond-forming events and stereocenter creations occur in a single synthetic operation. | Aldol-Tishchenko reaction forming 5 contiguous stereocenters. | acs.org |

| Biomimetic Polyene Cyclization | A cationic catalyst initiates a cyclization cascade, forming multiple rings and stereocenters, including QSCs. | Gold-catalyzed cyclization to form polycyclic products with two QSCs. | rug.nl |

Reaction Mechanisms and Chemical Reactivity of 3 4 Chlorophenyl 3 Methylbutan 2 One

Electrophilic and Nucleophilic Reactivity Profiles

The chemical reactivity of 3-(4-chlorophenyl)-3-methylbutan-2-one is primarily centered around two key features: the electrophilic carbonyl carbon and the potential for nucleophilic character on the aromatic ring and at the α-carbon. The carbonyl group, with its inherent polarity due to the electronegativity difference between carbon and oxygen, renders the carbonyl carbon susceptible to attack by nucleophiles. However, the presence of a sterically demanding tertiary α-carbon, bearing a 4-chlorophenyl group and two methyl groups, significantly hinders the approach of nucleophiles. This steric hindrance is a dominant factor in the ketone's reactivity, often necessitating harsher reaction conditions or specialized reagents to achieve transformations at the carbonyl center. libretexts.org

The aromatic ring itself can act as a nucleophile in electrophilic aromatic substitution reactions. The chlorine substituent is a deactivating group, meaning it makes the ring less reactive towards electrophiles compared to benzene (B151609). This is due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine atom. This is because the lone pairs on the chlorine can stabilize the carbocation intermediate (the sigma complex) through resonance at these positions. wikipedia.orglibretexts.org

Mechanistic Investigations of Key Transformations

Detailed mechanistic understanding of reactions involving this compound is crucial for predicting its behavior and designing synthetic routes. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related ketones.

Computational Elucidation of Reaction Pathways (e.g., DFT studies on transition states)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating reaction mechanisms, transition state geometries, and activation energies. For molecules similar to this compound, DFT studies can be employed to model the nucleophilic attack on the carbonyl group. Such studies on substituted acetophenones have shown that both electronic and steric effects of substituents significantly influence the reaction barriers. echemcom.comsamipubco.com

A DFT study on the nucleophilic addition to a sterically hindered ketone like this compound would likely reveal a high activation energy for the formation of the tetrahedral intermediate due to significant steric repulsion in the transition state. The trajectory of the incoming nucleophile would be carefully dictated to minimize these steric clashes. Furthermore, computational models could quantify the electronic influence of the para-chloro substituent on the charge distribution within the molecule and its effect on the stability of reaction intermediates.

Experimental Mechanistic Studies (e.g., Isotope Effects, Kinetic Studies)

Experimental techniques are vital for corroborating computational findings and providing tangible evidence for reaction mechanisms. Kinetic studies, for instance, would likely show that the rate of nucleophilic addition to this compound is significantly slower than for less hindered ketones like acetophenone (B1666503). masterorganicchemistry.com By comparing the reaction rates with a series of structurally related ketones, the quantitative effect of the bulky α-substituent could be determined.

Functional Group Transformations and Derivatization Strategies

The functional groups present in this compound—the carbonyl group and the chlorinated aromatic ring—offer multiple avenues for chemical modification.

Reactions at the Carbonyl Group

Transformations of the carbonyl group are central to the derivatization of this molecule. However, as previously mentioned, the steric hindrance at the α-position poses a significant challenge.

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 3-(4-chlorophenyl)-3-methylbutan-2-ol. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents like sodium borohydride (B1222165) (NaBH₄) might react more slowly due to the steric hindrance.

Nucleophilic Addition: Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, can be used to introduce new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield 2-(4-chlorophenyl)-2,3-dimethylbutan-2-ol after an acidic workup. These reactions often require forcing conditions to overcome the steric barrier, and side reactions like enolization or reduction can become competitive. organic-chemistry.orgrsc.org

Wittig Reaction: The Wittig reaction, which converts ketones to alkenes, could be employed, though the steric hindrance might necessitate the use of more reactive phosphorus ylides.

Enolate Formation: Despite the absence of α-hydrogens on the tertiary carbon, the methyl group attached to the carbonyl is capable of enolization. Treatment with a strong base, such as lithium diisopropylamide (LDA), would generate an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes) to form new C-C bonds at the methyl position.

| Reaction Type | Reagent(s) | Product Type | Notes |

| Reduction | 1. LiAlH₄2. H₃O⁺ | Secondary Alcohol | Powerful reducing agent needed. |

| Grignard Addition | 1. R-MgBr2. H₃O⁺ | Tertiary Alcohol | Steric hindrance can lead to side reactions. |

| Wittig Reaction | Ph₃P=CR₂ | Alkene | May require reactive ylides. |

| Enolate Alkylation | 1. LDA2. R-X | α-Alkylated Ketone | Occurs at the methyl group. |

Transformations of the Aromatic Ring

The 4-chlorophenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic ring.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring. Due to the directing effect of the chlorine and the alkyl group (both are ortho, para-directors), the substitution would be expected to occur at the positions ortho to the chlorine atom (positions 2 and 6 relative to the alkyl group).

Halogenation: Further halogenation, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, would also occur at the positions ortho to the existing chlorine atom.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could be used to introduce alkyl or acyl groups, respectively. These reactions would also be directed to the positions ortho to the chlorine. However, Friedel-Crafts reactions are often sensitive to deactivating groups, and the chloro substituent might necessitate more potent catalysts or harsher conditions. wikipedia.orgmasterorganicchemistry.com

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-4-chlorophenyl)-3-methylbutan-2-one |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-4-chlorophenyl)-3-methylbutan-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(2-Acyl-4-chlorophenyl)-3-methylbutan-2-one |

Reactions Involving the Methyl and Quaternary Carbon Centers

The reactivity at the carbon centers adjacent to the carbonyl group is a cornerstone of ketone chemistry. In this compound, these are a primary methyl carbon and a quaternary carbon, each exhibiting distinct reactivity profiles.

Methyl Carbon Center Reactivity: The methyl group, being part of an acetyl moiety, is susceptible to reactions characteristic of methyl ketones. One of the most notable transformations for this class of compounds is the Willgerodt-Kindler reaction. This reaction converts aryl alkyl ketones into the corresponding terminal amides or thioamides by heating them with ammonium (B1175870) polysulfide (Willgerodt reaction) or, more commonly, with elemental sulfur and a secondary amine such as morpholine (B109124) (Willgerodt-Kindler modification). wikipedia.orgorganic-chemistry.orgresearchgate.net The net effect of this reaction is the migration of the carbonyl function to the terminal carbon of the alkyl chain, accompanied by oxidation. wikipedia.org For this compound, this would involve the transformation of the acetyl group into a thioamide, ultimately leading to a derivative of 4-(4-chlorophenyl)-4-methylpentanoic acid after hydrolysis. The mechanism is complex, involving the initial formation of an enamine, which then reacts with sulfur. wikipedia.orgorganic-chemistry.org The rearrangement is thought to proceed through a cascade of thio-substituted iminium-aziridinium intermediates. organic-chemistry.org

Quaternary Carbon Center Reactivity: The α-carbon in this compound is a quaternary center, meaning it has no α-hydrogen atoms. idc-online.com This structural feature precludes typical α-substitution reactions that rely on the formation of an enol or enolate intermediate through deprotonation, such as direct α-halogenation or α-alkylation. idc-online.com The significant steric congestion created by the two methyl groups and the aryl group further limits the accessibility of this center to external reagents, rendering it largely inert to direct nucleophilic or electrophilic attack under standard conditions. nih.govnih.gov

However, transformations involving the quaternary center are possible through molecular rearrangements or cleavage reactions.

Rearrangement Reactions: Under specific catalytic conditions, ketones with this structural motif can undergo a 1,2-aryl migration. For instance, a copper-catalyzed cascade reaction of α-aryl-substituted ketones with primary amines can induce the migration of the aryl group from the quaternary carbon to the adjacent carbonyl carbon. researchgate.net This process fundamentally alters the carbon skeleton.

Cleavage Reactions: The bond between the quaternary carbon and the carbonyl carbon can be susceptible to cleavage. Photochemical excitation of aryl alkyl ketones can lead to α-cleavage (Norrish Type I reaction) as a primary photoprocess. acs.org Additionally, certain metal-catalyzed oxidative conditions can promote the cleavage of this C-C bond. researchgate.net

Table 1: Summary of Potential Reactions at Methyl and Quaternary Centers

| Reaction Type | Reactive Center | Key Reagents | Resulting Product Class | Reference |

|---|---|---|---|---|

| Willgerodt-Kindler Reaction | Methyl Carbon (of acetyl group) | Sulfur (S8), Secondary Amine (e.g., Morpholine) | Thioamides / Amides | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| 1,2-Aryl Migration | Quaternary Carbon & Carbonyl Carbon | Copper Catalyst, Primary Amine | γ-Lactams (via cascade) | researchgate.net |

| Photochemical α-Cleavage | Quaternary Carbon-Carbonyl Bond | UV Light | Radical Intermediates | acs.org |

| Oxidative C-C Cleavage | Quaternary Carbon-Carbonyl Bond | Copper Catalyst, (NH4)2CO3 | Imidazoles (via cascade) | researchgate.net |

Role in Cascade and Multicomponent Reactions

Cascade (or domino) and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, enhancing atom economy and reducing waste. researchgate.net The utility of a sterically hindered ketone like this compound in these processes is nuanced.

Cascade Reactions: The structure of this compound is well-suited for participating in cascade reactions that are initiated at one of its reactive sites and proceed through intramolecular transformations. Research on analogous α-aryl ketones has demonstrated their potential in such sequences.

A notable example is a copper-catalyzed dehydrogenative desaturation-triggered cascade reaction. researchgate.net In this process, the ketone reacts with a primary amine, leading to the formation of an α,α-diaryl β,γ-unsaturated γ-lactam. This complex transformation is initiated at the ketone but involves an intramolecular 1,2-aryl migration from the quaternary α-carbon, showcasing how this otherwise stable center can be engaged in a sophisticated molecular rearrangement to rapidly build molecular complexity. researchgate.net

Another potential cascade pathway involves a copper-catalyzed reaction with ammonium carbonate as a nitrogen source. researchgate.net This process can transform aryl alkyl ketones into divergent aryl imidazole (B134444) derivatives through a sequence of α-amination, oxidative C-C bond cleavage, and condensation. This highlights a pathway where the ketone serves as a precursor to a completely different heterocyclic scaffold in a one-pot operation. researchgate.net

Multicomponent Reactions (MCRs): Ketones are common components in MCRs, often acting as the electrophilic partner for reaction with an amine and a nucleophile (e.g., in the Mannich reaction). However, the application of this compound in many standard MCRs is likely to be limited. The significant steric hindrance around the carbonyl group and at the α-quaternary carbon can impede key steps, such as the condensation with an amine to form an iminium ion intermediate. nih.gov Studies on carbonyl alkylative amination have noted that sterically hindered ketones can be unsuitable substrates for this type of transformation. nih.gov

Despite these limitations, participation in MCRs is not impossible. A three-component, one-pot reaction of an aryl aldehyde, an enolizable ketone, and a thiol can be used to synthesize β-aryl-β-mercaptoketones. researchgate.net While this specific reaction proceeds via enolization at the methyl group, it illustrates a potential role for the ketone as a component in building more complex structures, provided the reaction conditions can overcome the steric challenges.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 4 Chlorophenyl 3 Methylbutan 2 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(4-chlorophenyl)-3-methylbutan-2-one, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the chlorophenyl ring typically appear as two doublets in the range of δ 7.2-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The acetyl group's methyl protons (CH₃-C=O) would present as a sharp singlet at approximately δ 2.1 ppm. The two equivalent methyl groups attached to the tertiary carbon (C(CH₃)₂) would also yield a singlet, expected to be further upfield, around δ 1.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the ketone is the most deshielded, appearing significantly downfield, typically in the δ 205-220 ppm region. libretexts.org The carbons of the aromatic ring would produce signals between δ 125-150 ppm. libretexts.org The carbon bearing the chlorine atom would be identifiable within this range. The quaternary carbon atom attached to the phenyl ring and the two methyl groups would resonate around δ 45-55 ppm. The carbon of the acetyl methyl group is expected around δ 25-30 ppm, while the carbons of the two equivalent geminal methyl groups would appear at a slightly lower chemical shift. libretexts.org

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm assignments. HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, confirming the connectivity of the molecular fragments, such as the link between the quaternary carbon and the acetyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Acetyl CH₃ | Methyl | ~2.1 (s, 3H) | ~27 |

| Geminal (CH₃)₂ | Methyl | ~1.5 (s, 6H) | ~25 |

| Aromatic CH | Aryl | ~7.4 (d, 2H) | ~129 |

| Aromatic CH | Aryl | ~7.3 (d, 2H) | ~130 |

| Carbonyl C=O | Ketone | - | ~210 |

| Quaternary C | Aliphatic | - | ~50 |

| Aromatic C-Cl | Aryl | - | ~134 |

| Aromatic C-C(Alkyl) | Aryl | - | ~145 |

(Note: s = singlet, d = doublet. Predicted values are estimates based on typical chemical shift ranges.)

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the 1715-1725 cm⁻¹ region. libretexts.org Aromatic C=C stretching vibrations from the chlorophenyl ring are expected to appear in the 1600-1450 cm⁻¹ range. vscht.cz The presence of the para-substituted ring can be confirmed by characteristic C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups will produce strong bands in the 2850-2960 cm⁻¹ region. libretexts.org The C-Cl stretching vibration typically gives a band in the lower frequency "fingerprint region."

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR analysis. While the polar C=O bond gives a strong signal in the IR spectrum, the C=C bonds of the aromatic ring and C-C single bonds often produce more intense signals in the Raman spectrum. upi.edu The symmetric vibrations of the molecule are particularly Raman-active, providing further structural confirmation.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected FT-Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aliphatic (CH₃) | 2850 - 2960 | Strong | Strong |

| C-H Stretch | Aromatic (=C-H) | 3000 - 3100 | Medium | Strong |

| C=O Stretch | Ketone | 1715 - 1725 | Strong | Medium |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Strong | Strong |

| C-H Bend (oop) | p-substituted Aromatic | 800 - 850 | Strong | Weak |

X-ray Diffraction Analysis (Single Crystal X-ray)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the packing arrangement of molecules within the crystal lattice.

For this compound, a successful single-crystal X-ray analysis would yield a detailed structural model. Key parameters obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). uomphysics.netscilit.com The analysis would confirm the tetrahedral geometry around the quaternary carbon and the trigonal planar geometry of the ketone carbon. Furthermore, it would detail the planarity of the chlorophenyl ring and its orientation relative to the rest of the molecule. Intermolecular interactions, such as weak hydrogen bonds or van der Waals forces, that stabilize the crystal packing would also be identified. researchgate.net

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov This allows for the unambiguous determination of the molecular formula.

For this compound (molecular formula C₁₁H₁₃ClO), the theoretical monoisotopic mass of the molecular ion [M]⁺˙ can be calculated precisely. Experimental measurement using techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) would typically detect the protonated molecule [M+H]⁺. nih.gov A close match between the measured mass and the theoretical mass (typically within 5 ppm) confirms the elemental composition. ethz.ch

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. uni.lu Characteristic fragments for this compound would likely include the loss of an acetyl group (CH₃CO•, 43 Da) or a methyl group (CH₃•, 15 Da), leading to the formation of stable carbocations. The chlorotropylium ion is another potential fragment characteristic of chlorine-containing aromatic compounds.

Table 3: HRMS Data for this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₁H₁₃³⁵ClO | 196.0655 |

| [M+H]⁺ | C₁₁H₁₄³⁵ClO⁺ | 197.0733 |

| [M-CH₃]⁺ | C₁₀H₁₀³⁵ClO⁺ | 181.0420 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of energy promotes electrons from a ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorptions arising from two main chromophores: the carbonyl group and the chlorophenyl ring. fiveable.me

n → π* Transition: The ketone's carbonyl group will exhibit a weak absorption band at a longer wavelength (typically ~270-300 nm) due to the promotion of a non-bonding (n) electron from the oxygen atom to the antibonding π* orbital of the C=O bond. youtube.com

π → π* Transitions: The chlorophenyl ring contains a conjugated π-electron system. This will give rise to more intense absorption bands at shorter wavelengths (typically ~200-270 nm) corresponding to the promotion of electrons from bonding π orbitals to antibonding π* orbitals. libretexts.org The chlorine substituent can act as an auxochrome, causing a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

Chromatographic Method Development for Purity and Isomeric Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities. amazonaws.com

Developing a robust HPLC method involves optimizing several key parameters:

Stationary Phase: Due to the moderate polarity of the molecule, a reversed-phase (RP) method would be most suitable. A C18 (octadecylsilane) column is a common first choice, providing hydrophobic interactions with the analyte. jocpr.com

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with different polarities.

Detection: The presence of the chlorophenyl chromophore makes UV detection an ideal choice. jocpr.com The detector would be set at a wavelength where the compound shows significant absorbance (one of its λ_max values), ensuring high sensitivity.

Method Validation: Once developed, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for quantitative purity analysis. This is critical for quality control in any application. rjptonline.org

Studies on analogous compounds, such as chalcones and other derivatives containing a 4-chlorophenyl group, have utilized these methods to explore molecular geometry, electronic properties, and reactivity. nih.govmaterialsciencejournal.orgresearchgate.net For instance, research on similar structures has successfully employed DFT and NBO analysis to understand molecular stability and charge delocalization, and Molecular Electrostatic Potential (MEP) mapping to identify sites for electrophilic and nucleophilic attacks. nih.gov

However, without specific studies on this compound, it is not possible to provide the detailed, scientifically accurate data and research findings for the requested article sections, including:

Computational Chemistry and Theoretical Investigations of 3 4 Chlorophenyl 3 Methylbutan 2 One

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock, Time-Dependent DFT)

Topological Studies (RDG, ELF, LOL):These analyses of chemical bonding are also specific to the molecule's calculated wavefunction.

To fulfill the request, a dedicated computational study on 3-(4-chlorophenyl)-3-methylbutan-2-one would need to be performed using quantum chemical software packages. Such an original study is beyond the scope of this request. Therefore, the generation of an article with the specified detailed data and findings is not possible at this time.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding applications in technologies like frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties.

Research on compounds structurally related to this compound highlights the significant NLO potential of molecules containing a chlorophenyl group. For instance, DFT calculations on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed a first-order hyperpolarizability (β₀) that was approximately eighteen times greater than that of urea, a standard reference material for NLO studies. malayajournal.org This enhancement is often attributed to intramolecular charge transfer, a phenomenon where electron density is redistributed across the molecule under an electric field.

Similarly, studies on D–π–D and A–π–A configured Schiff bases have demonstrated that the arrangement of electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge can significantly influence NLO properties. rsc.org The 4-chlorophenyl group can act as a π-acceptor, contributing to the charge transfer characteristics that enhance hyperpolarizability. Computational analyses of these systems help in understanding the relationship between electronic structure and NLO response, guiding the design of new, highly efficient NLO materials. rsc.orgfrontiersin.orgrsc.org

| Compound | Method | First-Order Hyperpolarizability (β₀) (esu) | Relative Enhancement (vs. Urea) |

|---|---|---|---|

| Urea (Reference) | DFT/B3LYP | 0.3728 x 10⁻³⁰ | 1x |

| 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | 7.00254 x 10⁻³⁰ | ~18x |

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. materialsciencejournal.org Computational vibrational analysis using DFT is a powerful tool for assigning experimental spectral bands to specific molecular motions. materialsciencejournal.orgresearchgate.net

For molecules containing the 4-chlorophenyl group, DFT calculations can accurately predict vibrational frequencies. materialsciencejournal.org A detailed analysis of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, for example, involved comparing experimental FT-IR spectra with scaled frequencies obtained from DFT calculations at the B3LYP/6-311G(d,p) level. materialsciencejournal.orgresearchgate.net This process allows for precise assignment of vibrational modes.

Potential Energy Distribution (PED) analysis is crucial for characterizing these vibrational modes, as most are not localized to a single bond but involve the collective motion of several atoms. cyberleninka.ru PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. cyberleninka.ru For a compound like this compound, key vibrational modes would include C-Cl stretching, C=O stretching of the ketone group, and various stretching and bending modes of the phenyl ring and methyl groups. researchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1700-1725 | Stretching of the ketone carbonyl group. |

| C=C Aromatic Stretch | 1400-1650 | Stretching vibrations within the phenyl ring. |

| C-H Aromatic Bending | 1000-1300 (in-plane), 675-1000 (out-of-plane) | Bending of C-H bonds on the phenyl ring. |

| C-Cl Stretch | 600-800 | Stretching of the carbon-chlorine bond. |

Molecular Dynamics Simulations and Force Field Development

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide valuable insights into the dynamic behavior of chemical systems, such as conformational changes, interactions with solvents, and binding to biological targets. tandfonline.com The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. nih.govacs.org

A force field is a set of parameters and equations that defines the potential energy of a system of particles, governing their interactions. nih.gov Developing accurate force fields for halogenated organic compounds like this compound is a significant challenge. unipi.it Standard force fields often fail to accurately model specific interactions involving halogens, such as the "σ-hole," a region of positive electrostatic potential on the halogen atom that can lead to halogen bonding. unipi.itacs.org

Recent efforts have focused on developing specialized polarizable force fields, such as those based on the classical Drude oscillator model, which can more accurately represent the anisotropic distribution of electron density around halogen atoms. nih.govacs.orgnih.gov These advanced force fields are parameterized using quantum mechanical data and validated against experimental results, such as densities and enthalpies of vaporization. nih.govunipi.it MD simulations employing such refined force fields can provide a more realistic depiction of the behavior of chlorophenyl-containing compounds in various environments, from pure liquids to complex biological systems. tandfonline.comresearchgate.net For example, MD simulations have been used to resolve the mechanistic effects of chlorine's positional orientation on the binding affinity of inhibitors to biological targets like PARP-1. tandfonline.com

Machine Learning Applications in Chemical Research on Analogues

Machine learning (ML) is increasingly being applied in chemistry to accelerate the discovery and optimization of new molecules. medium.com A primary application is in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govmdpi.com These models use ML algorithms—such as random forests, support vector machines, and neural networks—to learn the complex relationships between a molecule's structural features (descriptors) and its properties, such as biological activity or toxicity. medium.comdntb.gov.ua

For analogues of this compound, ML-based QSAR models could be developed to predict various endpoints. researchgate.net The process involves several key steps:

Data Curation: Assembling a dataset of structurally similar compounds with known experimental data for the property of interest.

Descriptor Calculation: Generating a large number of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic features.

Model Training and Validation: Using a portion of the dataset to train an ML algorithm to find a predictive correlation. The model's performance is then evaluated on an independent test set of molecules not used during training. medium.com

Such models can be used to screen virtual libraries of thousands of hypothetical analogues, prioritizing a smaller number of promising candidates for synthesis and experimental testing. This data-driven approach significantly reduces the time and resources required in the drug discovery and materials science pipelines. mdpi.com

| Phase | Description | Key Activities |

|---|---|---|

| 1. Data Collection | Gathering chemical structures and associated activity/property data. | - Mine databases (e.g., ChEMBL)

|

| 2. Feature Engineering | Converting molecular structures into numerical representations. | - Calculate molecular descriptors (e.g., LogP, MW)

|

| 3. Model Building | Training a machine learning algorithm on the dataset. | - Select algorithm (e.g., Random Forest, SVM)

|

| 4. Validation & Prediction | Evaluating model performance and using it for predictions. | - Assess accuracy on the test set

|

Applications of 3 4 Chlorophenyl 3 Methylbutan 2 One As a Synthetic Intermediate

Precursor in Complex Molecule Synthesis (e.g., Pyrethroid Pesticides, Pharmaceuticals)

The utility of 3-(4-chlorophenyl)-3-methylbutan-2-one as a precursor is evident in the synthesis of both agrochemicals, such as pyrethroid pesticides, and pharmaceutical compounds.

A significant application of this compound lies in its role as a precursor to 2-(4-chlorophenyl)-3-methylbutyric acid, a key intermediate in the production of the synthetic pyrethroid insecticide, fenvalerate (B1672596). nih.govnih.govgoogle.com Fenvalerate is a widely used insecticide known for its efficacy against a broad spectrum of pests in agriculture. wikipedia.org The synthesis of fenvalerate involves the esterification of 2-(4-chlorophenyl)-3-methylbutyric acid with cyano(3-phenoxyphenyl)methanol. nih.gov A plausible synthetic pathway to obtain the necessary acid intermediate from this compound would involve a haloform reaction or a similar oxidation method to convert the methyl ketone into a carboxylic acid. The subsequent conversion of 2-(4-chlorophenyl)-3-methylbutyric acid to its acyl chloride, followed by reaction with 3-phenoxybenzaldehyde (B142659) and sodium cyanide, yields fenvalerate. google.com

In the pharmaceutical sector, while direct synthesis pathways from this compound are not extensively documented in publicly available literature, its structure suggests a potential role as a precursor for certain therapeutic agents. One such example is the muscle relaxant chlormezanone (B1668783). nih.gov The structure of chlormezanone, 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one (B1624566) 1,1-dioxide, contains the core carbon skeleton of the starting ketone. A hypothetical synthetic route could involve the reaction of this compound with reagents to introduce the necessary nitrogen and sulfur functionalities to form the thiazinanone ring system.

Table 1: Key Intermediates and Final Products from this compound

| Precursor | Intermediate | Final Product | Application |

| This compound | 2-(4-chlorophenyl)-3-methylbutyric acid | Fenvalerate | Pyrethroid Pesticide |

| This compound | - | Chlormezanone (plausible) | Pharmaceutical (Muscle Relaxant) |

Building Block for Heterocyclic Systems

The chemical reactivity of the ketone functional group in this compound makes it a suitable building block for the synthesis of various heterocyclic systems. While specific examples utilizing this exact ketone are not prevalent in the reviewed literature, its structural motifs are amenable to well-established synthetic methodologies for heterocycle formation.

For instance, ketones are key starting materials in the Paal-Knorr synthesis for the preparation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in By reacting this compound to generate a suitable 1,4-dicarbonyl intermediate, it could be used to construct these five-membered heterocyclic rings.

Another important reaction is the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines. chemtube3d.comwikipedia.orgresearchgate.netorganic-chemistry.orgyoutube.com This reaction typically involves a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. The ketone functionality of this compound could be incorporated into a β-ketoester or a related precursor to participate in this synthesis, leading to pyridines bearing the 4-chlorophenyl-3-methylbutanoyl moiety.

Furthermore, the Gewald aminothiophene synthesis provides a route to highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. organic-chemistry.orgwikipedia.orgnih.govarkat-usa.orgmdpi.com The reaction of this compound with a cyanoester and sulfur under basic conditions could yield a 2-aminothiophene derivative, which are valuable intermediates in medicinal chemistry.

Table 2: Potential Heterocyclic Systems from this compound

| Synthetic Method | Target Heterocycle | Key Reactants |

| Paal-Knorr Synthesis | Furan, Pyrrole, Thiophene | 1,4-Dicarbonyl derivative of the ketone |

| Hantzsch Synthesis | Pyridine | β-Ketoester derivative, Aldehyde, Ammonia |

| Gewald Synthesis | 2-Aminothiophene | Activated nitrile, Elemental sulfur |

Derivatization for Structure-Activity Relationship Studies (SAR)

The structural framework of this compound offers several points for chemical modification, making it a suitable scaffold for derivatization in structure-activity relationship (SAR) studies. Such studies are fundamental in medicinal chemistry and agrochemistry for optimizing the biological activity of a lead compound.

The SAR of pyrethroid insecticides, including fenvalerate, has been extensively studied. scispace.comresearchgate.netresearchgate.netnih.gov The insecticidal activity of these compounds is highly dependent on the stereochemistry and the nature of the substituents on both the acid and alcohol portions of the ester. By synthesizing analogues of 2-(4-chlorophenyl)-3-methylbutyric acid, derived from modified versions of this compound, and esterifying them with various alcohol moieties, new pyrethroid derivatives with potentially enhanced efficacy or altered target specificity could be developed. For example, modifications to the chlorophenyl ring, such as changing the position or nature of the halogen substituent, or altering the alkyl chain, could significantly impact the insecticidal properties.

In the context of pharmaceuticals, if derivatives of this compound show biological activity, a systematic SAR study would be crucial for lead optimization. For instance, if a derivative is found to have muscle relaxant properties similar to chlormezanone, a variety of analogues could be synthesized to explore the impact of different substituents on activity. Modifications could include altering the substitution pattern on the aromatic ring, changing the size and nature of the alkyl groups, and modifying the heterocyclic ring in the case of chlormezanone analogues. These studies would help in identifying the key structural features responsible for the biological activity and in designing more potent and selective drug candidates.

Table 3: Potential Derivatization Sites on this compound for SAR Studies

| Modification Site | Potential Changes | Desired Outcome |

| 4-Chlorophenyl Ring | Change of substituent (e.g., F, Br, CH3), change in substitution pattern | Improved biological activity, altered selectivity, modified pharmacokinetic properties |

| Methyl Groups | Replacement with other alkyl groups, introduction of functional groups | Enhanced binding to target, improved metabolic stability |

| Ketone Group | Reduction to alcohol, conversion to other functional groups (e.g., oxime, hydrazone) | Altered biological activity, prodrug development |

Future Directions and Unexplored Avenues in the Research of 3 4 Chlorophenyl 3 Methylbutan 2 One

Development of More Efficient and Sustainable Synthetic Routes

Traditional synthetic routes to aryl ketones, such as Friedel-Crafts acylation, often suffer from limitations including the use of stoichiometric Lewis acid promoters, harsh reaction conditions, and the generation of significant waste. The future synthesis of 3-(4-chlorophenyl)-3-methylbutan-2-one should pivot towards greener and more atom-economical methodologies.

Promising research avenues include:

Photoredox and Nickel Catalysis: A synergistic approach using photoredox and nickel catalysis could enable the direct cross-coupling of carboxylic acids with aryl halides. nih.govnih.gov This would allow for the synthesis of the target ketone from more readily available and diverse starting materials under milder conditions.

C-H Functionalization: Visible-light-induced aerobic C-H oxidation offers a highly atom-economical strategy to produce aromatic ketones. chemistryviews.org Developing a method to directly couple a 4-chlorophenyl group with a suitable precursor via C-H activation would represent a significant advancement.

Sustainable Reaction Media: Moving away from conventional organic solvents is a key goal of green chemistry. Research into performing α-arylation reactions in water, facilitated by designer surfactants that create micellar nanoreactors, could provide a completely recyclable and environmentally benign synthetic process. rsc.org

Mechanochemistry: The use of solvent-free mechanochemical methods, such as ball milling, can dramatically reduce waste and energy consumption. nih.gov Exploring the mechanochemical synthesis of the target compound could lead to a highly efficient and sustainable industrial process.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Potential Advantages | Potential Challenges | Key Reagents/Conditions |

| Traditional Friedel-Crafts | Well-established procedure | Stoichiometric Lewis acid, hazardous waste, limited substrate scope | AlCl₃, acyl chloride, chlorinated solvent |

| Photoredox/Nickel Coupling | Mild conditions, high functional group tolerance, uses abundant precursors nih.govnih.gov | Catalyst sensitivity, optimization of light source and photocatalyst | Photocatalyst (e.g., Eosin Y), Ni catalyst, light source (e.g., blue LEDs) researchgate.net |

| Aqueous Micellar Catalysis | Use of water as solvent, catalyst recyclability, reduced environmental impact chemistryviews.orgrsc.org | Surfactant selection, potential for lower reaction rates | Palladium pre-catalyst, designer surfactant (e.g., TPGS-750-M), lipophilic base rsc.org |

| Mechanochemistry | Solvent-free, reduced energy consumption, rapid reaction times nih.gov | Scalability, heat management in large-scale reactions | High-energy ball mill, solid-state reagents |

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For a sterically hindered molecule like this compound, even seemingly simple reactions can follow complex pathways. Future research should prioritize the detailed mechanistic investigation of its formation and subsequent reactions.

Key areas for investigation include:

Elucidating Catalytic Cycles: For novel catalytic syntheses, it is vital to understand the elementary steps of the catalytic cycle. This involves identifying the active catalytic species, intermediates, and transition states through a combination of kinetic studies, in-situ spectroscopy (e.g., NMR, IR), and isotopic labeling experiments.

Radical vs. Ionic Pathways: In photochemical or transition-metal-catalyzed reactions, discerning between radical and ionic pathways is fundamental. nih.gov Techniques such as radical clock experiments and trapping studies can provide definitive evidence for the nature of the reactive intermediates.

Role of Steric Hindrance: The quaternary α-carbon significantly influences reactivity. Mechanistic studies should focus on quantifying the steric effects on reaction rates and selectivity, for instance, in enolate formation and subsequent reactions. This could reveal how steric hindrance impacts the geometry of transition states. nih.gov

Computational Synergy: Combining experimental studies with computational chemistry can provide a holistic view of the reaction mechanism, as discussed in the following section.

Table 2: Techniques for Mechanistic Investigation

| Technique | Information Gained | Application Example for the Target Compound |

| Kinetic Analysis | Reaction rates, orders, activation parameters | Determining the rate-determining step in a palladium-catalyzed α-arylation synthesis. |

| Isotopic Labeling | Bond-forming and bond-breaking steps, atom tracking | Using deuterium-labeled substrates to probe the mechanism of enolization. |

| In-situ Spectroscopy | Identification of transient intermediates | Observing the formation of a nickel-π-allyl intermediate during an alkylation reaction. researchgate.net |

| Radical Trapping | Detection of radical intermediates | Using TEMPO to confirm a radical pathway in a photoredox-catalyzed reaction. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful, predictive lens through which to study this compound, accelerating discovery while minimizing experimental effort. Given the limited experimental data on this specific molecule, computational modeling is an especially valuable avenue for future exploration.

Future computational studies could focus on:

Reaction Pathway Mapping: Using Density Functional Theory (DFT), researchers can map the potential energy surfaces for various reactions. grnjournal.usresearchgate.net This allows for the calculation of activation barriers and reaction energies, helping to predict the most favorable reaction pathways and identify key transition states. scholarsresearchlibrary.com

Catalyst Design and Screening: Computational methods can be used to design and screen new catalysts for the synthesis of the target compound. researchgate.net By modeling the interaction between the catalyst and substrates, it is possible to predict catalytic activity and selectivity, guiding experimental efforts towards the most promising candidates.

Predicting Spectroscopic Properties: Accurate calculation of NMR, IR, and other spectroscopic data can aid in the characterization of the compound and its reaction products, especially for identifying transient or unstable species.